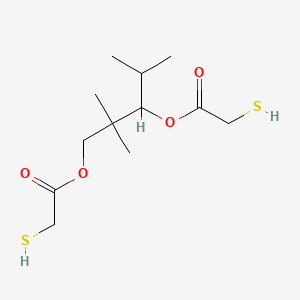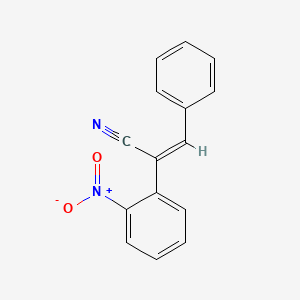
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile is an organic compound that features a complex structure with both aromatic and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenol with benzaldehyde to form an intermediate Schiff base, which is then subjected to nitrile formation through a dehydration reaction. The reaction conditions often require the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism by which 2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile exerts its effects involves interactions with various molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing pathways related to cell signaling and metabolism .
類似化合物との比較
Similar Compounds
2-Aminophenol: A precursor in the synthesis of the compound.
Benzaldehyde: Another precursor used in the initial steps of synthesis.
Quinone Derivatives: Products formed through oxidation reactions.
Uniqueness
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
19051-30-0 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC名 |
(Z)-2-(2-nitrophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(18)19/h1-10H/b13-10+ |
InChIキー |
QPOKESDOJWYPOO-JLHYYAGUSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



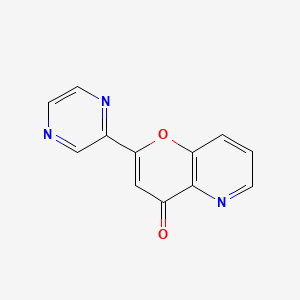
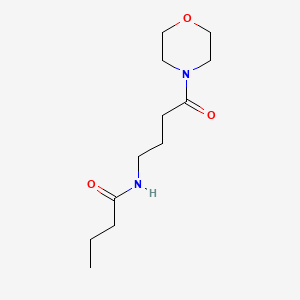

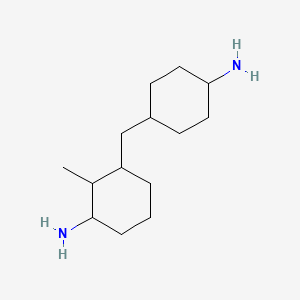
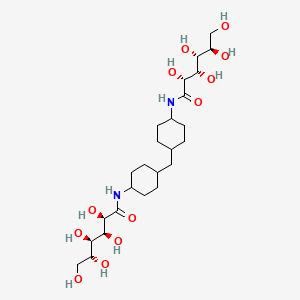
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

